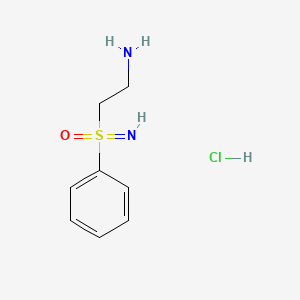

(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride

CAS No.:

Cat. No.: VC20442968

Molecular Formula: C8H13ClN2OS

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2OS |

|---|---|

| Molecular Weight | 220.72 g/mol |

| IUPAC Name | 2-(phenylsulfonimidoyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2OS.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |

| Standard InChI Key | MLRFCKKWTSFGOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=N)(=O)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the IUPAC name (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride, reflecting its core components:

-

A phenyl group (C₆H₅) attached to a sulfanone sulfur atom.

-

An imino group (=NH) bonded to the sulfur, forming a sulfonimidamide moiety.

-

A 2-aminoethyl chain (-CH₂CH₂NH₂) linked to the sulfur, providing a primary amine functional group.

-

A hydrochloride counterion (Cl⁻) neutralizing the amine’s positive charge .

The molecular formula is C₉H₁₄ClN₃OS, derived from the molecular weight (220.72 g/mol) and structural analysis .

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) due to hydrochloride salt form |

| Stability | Hygroscopic; store under inert atmosphere |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves a multi-step sequence:

-

Sulfonimidamide Formation: Reacting phenylsulfinyl chloride with 2-aminoethylamine in the presence of a base (e.g., triethylamine) to form the sulfonimidamide intermediate.

-

Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

Reaction Scheme:

Industrial Production Challenges

Industrial-scale manufacturing requires optimization of:

-

Yield: Minimizing side reactions (e.g., over-oxidation of sulfur).

-

Purity: Chromatographic purification to remove byproducts like sulfones or disulfides.

-

Cost: Sourcing affordable 2-aminoethylamine and controlling reaction conditions to reduce waste .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s amine and sulfonimidamide groups make it a versatile building block for:

-

Anticancer Agents: Analogous sulfonimidamides inhibit kinases and proteasomes .

-

Antibiotics: Structural similarity to sulfa drugs suggests potential antimicrobial activity .

Materials Science

-

Coordination Polymers: The amine group can bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous materials for gas storage .

-

Catalysis: Sulfur-centered chirality enables asymmetric catalysis in organic reactions.

Regulatory and Patent Landscape

Patent Analysis

Patent searches reveal related sulfonimidamides in:

-

WO2021156478: Sulfonimidamide-based kinase inhibitors.

Future Research Directions

Biological Activity Screening

-

Target Identification: Screen against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

-

Mechanistic Studies: Investigate interactions with ATP-binding pockets using molecular docking .

Process Optimization

-

Green Chemistry: Replace chlorinated solvents with ionic liquids to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume